molecular formula C12H24N2O B011492 Bis(2-pyrrolidinoethyl) ether CAS No. 100396-39-2

Bis(2-pyrrolidinoethyl) ether

Cat. No.: B011492
CAS No.: 100396-39-2
M. Wt: 212.33 g/mol
InChI Key: SYHAYUSMVWWPKJ-UHFFFAOYSA-N
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Description

1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C14H28N2O2 It is characterized by the presence of two pyrrolidine rings connected via an ethoxyethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine typically involves the reaction of pyrrolidine with ethylene oxide to form 2-(2-pyrrolidin-1-ylethoxy)ethanol. This intermediate is then reacted with another equivalent of pyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine involves its interaction with molecular targets such as receptors or enzymes. The ethoxyethyl linker and pyrrolidine rings allow it to fit into specific binding sites, modulating the activity of the target. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a single pyrrolidine ring.

    2-(2-Pyrrolidin-1-ylethoxy)ethanol: An intermediate in the synthesis of 1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

Uniqueness

1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine is unique due to its dual pyrrolidine structure connected by an ethoxyethyl linker. This structure provides it with distinct chemical and biological properties, making it valuable for specific applications that simpler compounds cannot achieve.

Properties

IUPAC Name

1-[2-(2-pyrrolidin-1-ylethoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-6-13(5-1)9-11-15-12-10-14-7-3-4-8-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHAYUSMVWWPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622499
Record name 1,1'-[Oxydi(ethane-2,1-diyl)]dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100396-39-2
Record name 1,1'-[Oxydi(ethane-2,1-diyl)]dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(oxydiethane-2,1-diyl)dipyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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